Superior Vasorelaxant Potency of Cyanoamidine Core Compared to Amide and Thioamide Congeners
A direct head-to-head comparison of the vasorelaxant and cardiac effects of N-cyano-3-pyridinecarboxamidine A (the core scaffold of the target compound) against its amide (B) and thioamide (C) congeners revealed that the cyanoamidine skeleton was the most potent. The activities of these three compounds were more selective for vascular smooth muscle than myocardium [1].
| Evidence Dimension | Vasorelaxant Potency |
|---|---|
| Target Compound Data | N-cyano-3-pyridinecarboxamidine A |
| Comparator Or Baseline | Amide congener B and Thioamide congener C |
| Quantified Difference | Cyanoamidine A was the most potent skeleton compared to B and C. |
| Conditions | Comparative evaluation of vasorelaxant and cardiac effects. |
Why This Matters
This demonstrates that the N-cyano functionality is critical for achieving high vasorelaxant potency and vascular selectivity, making it an essential scaffold for developing cardiovascular research tools and drug leads.
- [1] Nakajima, T., Izawa, T., Kashiwabara, T., Nakajima, S., & Munezuka, Y. (1994). Structure-activity studies of N-cyano-3-pyridinecarboxamidines and their amide and thioamide congeners. Chemical and Pharmaceutical Bulletin, 42(12), 2483-2490. View Source
